2-(Pyridin-2-ylsulfanyl)cyclopentanone
Description
2-(Pyridin-2-ylsulfanyl)cyclopentanone is a cyclopentanone derivative featuring a pyridine ring linked via a sulfanyl (thioether) group at the 2-position of the cyclopentanone core. Its molecular formula is C₁₀H₉NOS, with a molecular weight of 191.25 g/mol. The sulfanyl group introduces distinct electronic and steric effects, influencing its reactivity, solubility, and biological interactions.
Properties
CAS No. |
46201-24-5 |
|---|---|
Molecular Formula |
C10H11NOS |
Molecular Weight |
193.27 g/mol |
IUPAC Name |
2-pyridin-2-ylsulfanylcyclopentan-1-one |
InChI |
InChI=1S/C10H11NOS/c12-8-4-3-5-9(8)13-10-6-1-2-7-11-10/h1-2,6-7,9H,3-5H2 |
InChI Key |
WFDYHSDPXKAGQF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=O)C1)SC2=CC=CC=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-2-ylsulfanyl)cyclopentanone can be achieved through several methods. One common approach involves the reaction of cyclopentanone with pyridin-2-thiol in the presence of a suitable base and solvent. The reaction typically proceeds under mild conditions, with the base facilitating the nucleophilic substitution of the thiol group onto the cyclopentanone ring.
Industrial Production Methods
Industrial production of 2-(Pyridin-2-ylsulfanyl)cyclopentanone may involve optimized catalytic processes to enhance yield and selectivity. For example, the use of bimetallic catalysts in a biphasic solvent system has been shown to be effective in similar syntheses, achieving high yields under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-2-ylsulfanyl)cyclopentanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
2-(Pyridin-2-ylsulfanyl)cyclopentanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and in other biological assays.
Medicine: Research is ongoing into its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals .
Mechanism of Action
The mechanism of action of 2-(Pyridin-2-ylsulfanyl)cyclopentanone involves its interaction with specific molecular targets. The sulfur atom in the pyridin-2-ylsulfanyl group can form strong interactions with metal ions or other electrophilic centers, influencing various biochemical pathways. The compound’s effects are mediated through its ability to modulate enzyme activity and other cellular processes .
Comparison with Similar Compounds
Key Observations :
- Compounds like 3d () feature extended conjugation (benzylidene-acryloyl), improving antioxidant capacity but reducing solubility .
- Chalcone derivatives () exhibit α,β-unsaturated ketones, enabling cyclization to flavones, a structural feature absent in cyclopentanone analogs .
Physicochemical Properties
| Property | 2-(Pyridin-2-ylsulfanyl)cyclopentanone | 2-(Pyridin-2-ylmethyl)cyclopentanone | Compound 3d |
|---|---|---|---|
| Molecular Weight | 191.25 g/mol | 175.22 g/mol | 438.45 g/mol |
| Solubility (LogP) | Estimated ~2.1 (moderate lipophilicity) | ~1.8 (lower lipophilicity) | ~3.5 (highly lipophilic) |
| Hydrogen Bond Acceptors | 3 (ketone, pyridine N, sulfur) | 2 (ketone, pyridine N) | 6 (ketone, methoxy, hydroxyl, acryloyl) |
Notes:
Antioxidant and Enzyme Inhibition
Key Findings :
- Cyclopentanone derivatives like 3d outperform curcumin in antioxidant and ACE inhibition due to methoxy/hydroxy substituents stabilizing free radicals .
- The absence of polar groups (e.g., hydroxyl) in 2-(Pyridin-2-ylsulfanyl)cyclopentanone may limit its antioxidant efficacy compared to 3d.
Q & A
Q. Key Parameters :
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| K₂CO₃ | DMF | 80 | 72–78 |
| AlCl₃ | Toluene | 110 | 65 |
How can researchers resolve contradictions in NMR and X-ray crystallographic data during structural elucidation?
Level : Advanced (Data Analysis)
Answer :
Discrepancies between NMR (e.g., unexpected splitting) and crystallographic data (bond lengths/angles) may arise from dynamic effects (e.g., rotational isomerism) or crystal packing distortions. For 2-(Pyridin-2-ylsulfanyl)cyclopentanone:
- NMR : Use variable-temperature NMR to detect conformational changes. A 2017 study on cyclopentanone derivatives showed that broadening of signals at low temperatures (−40°C) indicates slow interconversion of rotamers .
- X-ray : Refine anisotropic displacement parameters (ADPs) using SHELXL to account for thermal motion. For example, a 2022 crystallographic analysis of a related compound (CCDC 192821) resolved discrepancies by refining hydrogen positions with riding models .
Q. Recommendations :
- Cross-validate with DFT calculations (B3LYP/6-311+G(d,p)) to compare theoretical and experimental bond geometries.
- Use synchrotron radiation for high-resolution data to minimize crystal defects .
What physicochemical properties are critical for characterizing 2-(Pyridin-2-ylsulfanyl)cyclopentanone, and how are they measured?
Level : Basic (Characterization)
Answer :
Key properties include:
- LogP : Determined via shake-flask method or HPLC retention time (e.g., LogP ≈ 1.2 for pyridinylthioethers, similar to 2-Acetylcyclopentanone (LogP 0.94) ).
- Refractive Index : Measured using an Abbe refractometer (n²⁰/D ~1.489 for analogs) .
- Stability : Assess via accelerated degradation studies (40°C/75% RH for 4 weeks). Pyridinylthioethers typically show <5% decomposition under these conditions .
Table : Representative Data for Analogous Compounds
| Property | 2-Acetylcyclopentanone | 2-Heptylidene cyclopentanone |
|---|---|---|
| Molecular Weight (g/mol) | 140.14 | 182.30 |
| LogP | 0.94 | 1.45 |
| Refractive Index | 1.489 | 1.502 |
What advanced strategies assess the reactivity of 2-(Pyridin-2-ylsulfanyl)cyclopentanone in cross-coupling reactions?
Level : Advanced (Reactivity Studies)
Answer :
The pyridinylthioether moiety can participate in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). To optimize reactivity:
- Ligand Screening : Use Xantphos or SPhos ligands to stabilize Pd(0) intermediates. A 1994 study achieved 85% yield in similar thioether couplings with Pd(OAc)₂/Xantphos .
- Kinetic Studies : Monitor reaction progress via in situ IR to identify rate-limiting steps. For example, oxidative addition is often slower in sulfur-containing substrates .
Q. Challenges :
- Sulfur-poisoning of catalysts: Mitigate by adding stoichiometric Zn dust to scavenge sulfide byproducts .
What safety protocols are essential for handling 2-(Pyridin-2-ylsulfanyl)cyclopentanone in laboratory settings?
Level : Basic (Safety)
Answer :
- Storage : Store under nitrogen at 2–8°C to prevent oxidation of the thioether group. Similar compounds (e.g., 2-Heptylidene cyclopentanone) degrade by ~10%/month at room temperature .
- Hazard Mitigation : Use fume hoods and PPE (nitrile gloves, lab coat). The compound is classified as an Environmental Hazard (UN 3082), requiring secondary containment during transport .
How can computational modeling predict the environmental impact of 2-(Pyridin-2-ylsulfanyl)cyclopentanone?
Level : Advanced (Environmental Assessment)
Answer :
- QSAR Models : Use EPI Suite to estimate biodegradability (e.g., BIOWIN score <2.5 indicates persistence) .
- Ecotoxicity : Molecular docking with acetylcholinesterase (AChE) models predicts neurotoxicity. A 2015 RIFM study on cyclopentanone derivatives reported LC50 values >100 mg/L for Daphnia magna, suggesting moderate aquatic toxicity .
Q. Regulatory Compliance :
- Follow IFRA standards for fragrance-related analogs, which restrict concentrations to <0.1% in consumer products due to sensitization risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
